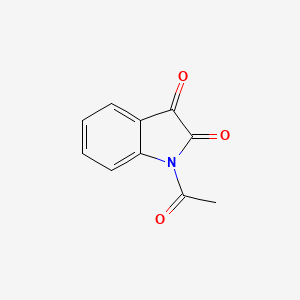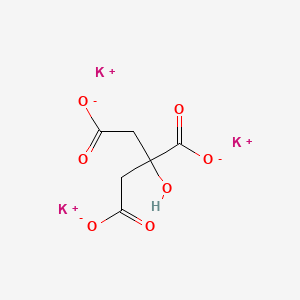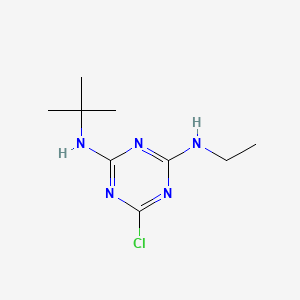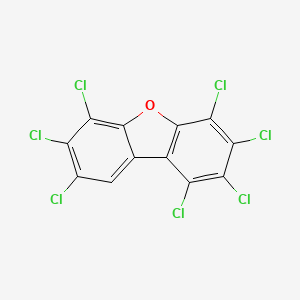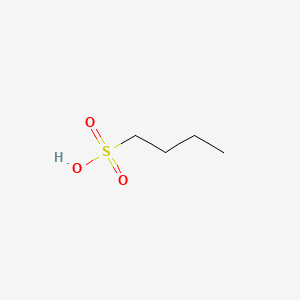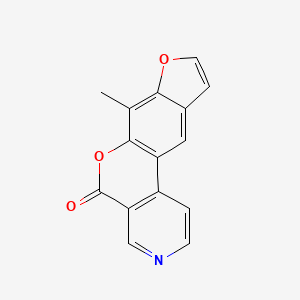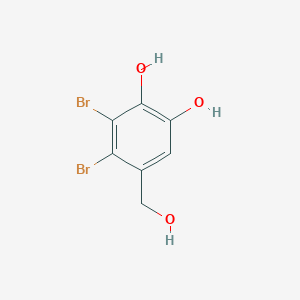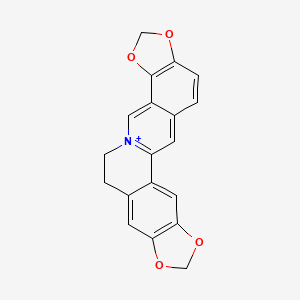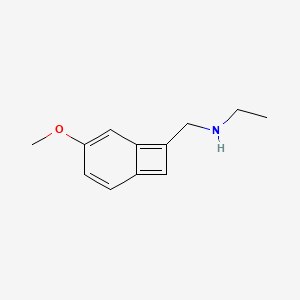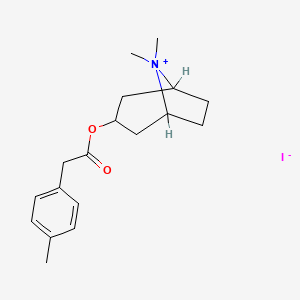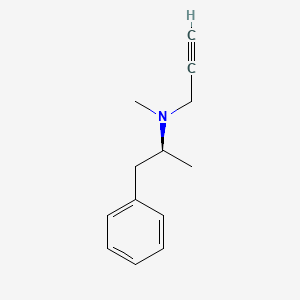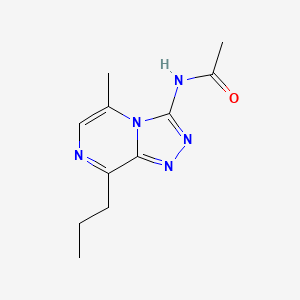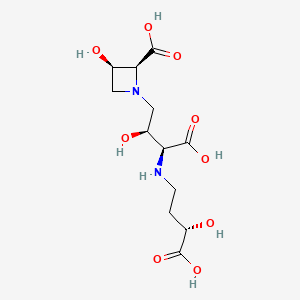
3-Hydroxymugineic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxymugineic acid belongs to the class of organic compounds known as alpha amino acids and derivatives . It is a mugineic acid derivative consisting of mugineic acid having a hydroxy group at the 3-position .
Synthesis Analysis
The biosynthetic pathways of 3-Hydroxymugineic acid are as follows: L-methionine–>2’ -deoxymugineic acid–>mugineic acid–>3-epihydroxymugineic acid in barley and–>hydroxymugineic acid in rye . The hydroxylated forms of phytosiderophores like 3-hydroxymugineic acid (HMA) and 3-epihydroxymugineic acid (epi-HMA) have been found more efficient in chelation and subsequent uptake of trace minerals .Molecular Structure Analysis
The molecular formula of 3-Hydroxymugineic acid is C12H20N2O9 . The average molecular weight is 336.29528 and the mono-isotopic molecular weight is 336.11688 .Chemical Reactions Analysis
Under adverse conditions of Fe deficiency, graminaceous plants secrete Fe chelators called mugineic acid family phytosiderophores (MAs) from their roots . MAs are highly effective in solubilisation and mobilization of Fe in calcareous soil .科学的研究の応用
Biosynthetic Pathways
3-Hydroxymugineic acid (HMA) is involved in critical biosynthetic pathways in gramineous plants. Research by Ma and Nomoto (1994) demonstrates that 2′-deoxymugineic acid acts as a precursor for mugineic acid and 3-epihydroxymugineic acid, both of which are key components in plant nutrient uptake (Ma & Nomoto, 1994). This pathway is essential for understanding how plants absorb and utilize essential minerals like iron.
Role in Iron Acquisition
HMA plays a significant role in iron acquisition in plants, particularly under iron-deficient conditions. Nakanishi et al. (2000) found that genes Ids3 and Ids2 are involved in the biosynthesis of the mugineic acid family phytosiderophores, including HMA. These compounds are crucial for iron uptake in barley and rye (Nakanishi et al., 2000).
Synthetic Pathways
Efforts have also been made to synthesize HMA and related compounds. Matsuura, Hamada, and Shioiri (1994) achieved the first total syntheses of unique phytosiderophores, including 3-epi-hydroxymugineic acid and HMA, indicating potential for laboratory production and further study of these compounds (Matsuura, Hamada, & Shioiri, 1994).
Aluminum Binding Properties
Research by Yoshimura et al. (2011) explores HMA's ability to bind aluminum, contrasting it with other phytosiderophores. They found that HMA can bind Al(III), which is significant for understanding plant mineral nutrition and soil chemistry (Yoshimura et al., 2011).
Chromosomal Gene Localization
Ma et al. (1999) identified the chromosomal locations of genes controlling hydroxylations of phytosiderophores, including HMA. This research contributes to our understanding of the genetic basis of HMA production in plants (Ma et al., 1999).
特性
CAS番号 |
74235-23-7 |
|---|---|
製品名 |
3-Hydroxymugineic acid |
分子式 |
C12H20N2O9 |
分子量 |
336.3 g/mol |
IUPAC名 |
(2S,3R)-1-[(2S,3S)-3-carboxy-3-[[(3S)-3-carboxy-3-hydroxypropyl]amino]-2-hydroxypropyl]-3-hydroxyazetidine-2-carboxylic acid |
InChI |
InChI=1S/C12H20N2O9/c15-5(10(18)19)1-2-13-8(11(20)21)6(16)3-14-4-7(17)9(14)12(22)23/h5-9,13,15-17H,1-4H2,(H,18,19)(H,20,21)(H,22,23)/t5-,6-,7+,8-,9-/m0/s1 |
InChIキー |
QPIOQLJXMZWNFJ-PQFOHKHZSA-N |
異性体SMILES |
C1[C@H]([C@H](N1C[C@@H]([C@@H](C(=O)O)NCC[C@@H](C(=O)O)O)O)C(=O)O)O |
SMILES |
C1C(C(N1CC(C(C(=O)O)NCCC(C(=O)O)O)O)C(=O)O)O |
正規SMILES |
C1C(C(N1CC(C(C(=O)O)NCCC(C(=O)O)O)O)C(=O)O)O |
同義語 |
3-HMA 3-hydroxymugineic acid epi-hydroxymugineic acid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benz[c]acridine](/img/structure/B1195844.png)
